![molecular formula C13H15F2NO2S B2687249 5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane CAS No. 2380078-68-0](/img/structure/B2687249.png)
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.3]hexane core with a 2,4-dimethylbenzenesulfonyl group and two fluorine atoms attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common approach is the [2+2] cycloaddition reaction, which forms the spiro[2.3]hexane ring system . . The difluoro substitution on the nitrogen atom is often accomplished using fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cycloaddition step and large-scale sulfonylation processes. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated spirocyclic amines.
Substitution: Various substituted spirocyclic derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The difluoro substitution enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The spirocyclic structure contributes to the compound’s rigidity, which can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dimethylbenzenesulfonyl)-1-azaspiro[2.3]hexane: Lacks the difluoro substitution, resulting in different chemical properties.
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.4]heptane: Features a larger spirocyclic ring, affecting its reactivity and applications.
Uniqueness
5-(2,4-Dimethylbenzenesulfonyl)-1,1-difluoro-5-azaspiro[2.3]hexane is unique due to its combination of a spirocyclic core, sulfonyl group, and difluoro substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)sulfonyl-2,2-difluoro-5-azaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2S/c1-9-3-4-11(10(2)5-9)19(17,18)16-7-12(8-16)6-13(12,14)15/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEFIZIIRZNLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC3(C2)CC3(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2687167.png)
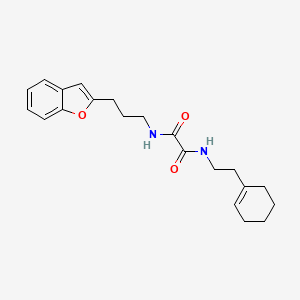
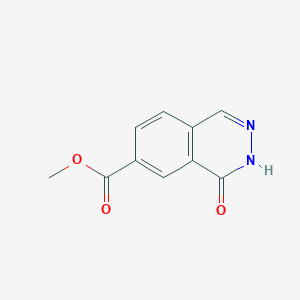
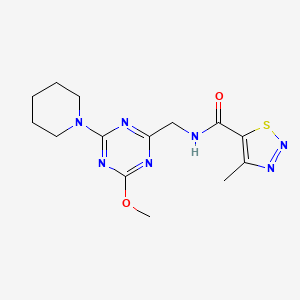
![4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2687174.png)
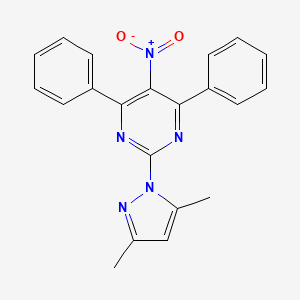
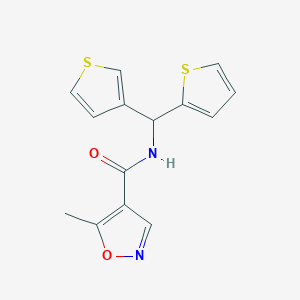
![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2687178.png)
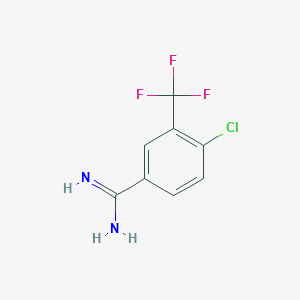
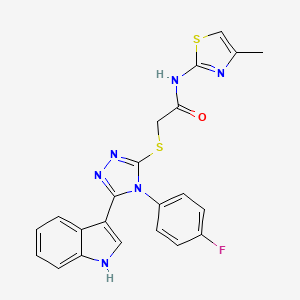
![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2687183.png)
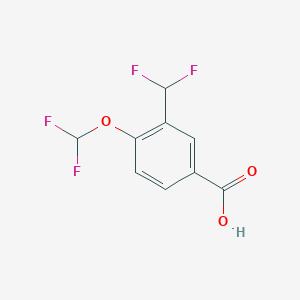

![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)
